![molecular formula C18H24N2OS2 B2883570 N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941984-77-6](/img/structure/B2883570.png)
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
“N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C18H24N2OS2 and a molecular weight of 348.52. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of “N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring in the molecule can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antitumor Activity
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a derivative within a broader class of compounds known for their potential antitumor activities. The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, bearing different heterocyclic ring systems, highlights the versatility and significance of these compounds in cancer research. These derivatives were synthesized using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group and screened for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Among the tested compounds, specific derivatives demonstrated considerable anticancer activity against certain cancer cell lines, indicating the potential of these compounds, including N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, in the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity and Hepatoprotective Effects
Another study focused on the evaluation of new benzothiazole derivatives, including those structurally related to N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, for their antioxidant activity. This research indicates that benzothiazoles possess the ability to inactivate reactive chemical species through their antioxidant activity. Specifically, derivatives were designed, synthesized, and evaluated for their free radical scavenging activity in vitro, and one compound demonstrated significant scavenging activity. Furthermore, this compound was evaluated ex vivo in the initial phase of acetaminophen-induced hepatotoxicity, showing increased reduced glutathione content and decreased malondialdehyde levels, indicating a protective effect against reactive intermediaries. This study underlines the potential of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide and related compounds in mitigating oxidative stress and hepatotoxicity (Cabrera-Pérez et al., 2016).
Synthesis and Biological Evaluation
Further research into the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, which are related to N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, has been conducted to explore their anticancer properties. These studies involve the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation for antitumor activities against various cancer cell lines. The results from these studies have highlighted compounds with high selectivity and apoptosis-inducing capabilities, offering insights into the development of targeted anticancer therapies (Evren et al., 2019).
Future Directions
Thiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, future research could focus on exploring the potential applications of “N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide” in various fields such as medicinal chemistry, pharmaceuticals, and drug discovery.
properties
IUPAC Name |
N-(3-methylbutyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-13(2)8-9-19-17(21)10-16-12-23-18(20-16)22-11-15-6-4-14(3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLFVVOMUDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide |
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